2-Amino-5-fluoro-4-picoline

Descripción general

Descripción

Synthesis Analysis

2-Fluoro-4-methylpyridine, also known as 2-fluoro-4-picoline, can be prepared based on Talik’s procedure from 2-amino-5-methylpyridine via diazotization .Molecular Structure Analysis

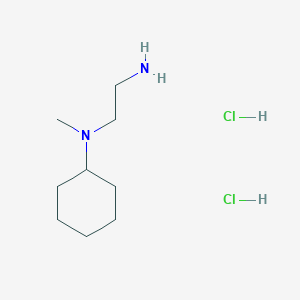

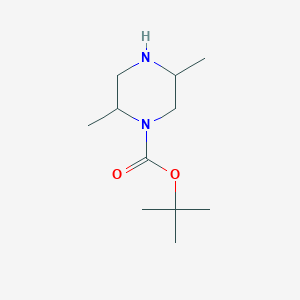

The molecular formula of 2-Amino-5-fluoro-4-picoline is C6H7FN2 . Its molecular weight is 126.13 .Chemical Reactions Analysis

2-Amino-5-fluoro-4-picoline plays a role in the field of supramolecular chemistry, particularly in the formation of complexes with metal ions. Its derivatives have been used in the synthesis and characterization of Mg (II) malonate complexes.Physical And Chemical Properties Analysis

2-Amino-5-fluoro-4-picoline is a solid at room temperature . It has a flash point of 86.4°C and a boiling point of 219.2°C at 760 mmHg . It is very soluble in water .Aplicaciones Científicas De Investigación

Pharmacology: Drug Development

2-Amino-5-fluoro-4-picoline: is a valuable intermediate in the synthesis of various pharmacologically active molecules. Its incorporation into drug compounds can enhance their ability to cross the blood-brain barrier (BBB), making it particularly useful in the development of central nervous system (CNS) drugs . The fluoro group on the picoline ring can also influence the metabolic stability and binding affinity of the drug candidates.

Material Science: Advanced Material Synthesis

In material science, 2-Amino-5-fluoro-4-picoline serves as a precursor for the synthesis of complex organic molecules that are used in creating advanced materials. These materials might include novel polymers or small molecules with unique electronic properties suitable for OLEDs or other electronic applications .

Chemical Synthesis: Building Blocks

This compound is extensively used as a building block in chemical synthesis. Its reactive amino group allows for further functionalization, making it a versatile starting material for the construction of a wide range of chemical entities, including heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals .

Agricultural Chemistry: Pesticide and Herbicide Design

2-Amino-5-fluoro-4-picoline: is utilized in the design and synthesis of herbicides and pesticides. The introduction of the fluoro group can lead to the development of compounds with increased potency and selectivity towards target pests or weeds .

Analytical Chemistry: Chromatography Standards

Due to its distinct chemical structure, 2-Amino-5-fluoro-4-picoline can be used as a standard or reference compound in chromatographic analysis, helping to identify or quantify substances within a sample by comparing retention times or spectra .

Biochemistry Research: Enzyme Inhibition Studies

In biochemistry research, this compound can act as an inhibitor or modulator for certain enzymes. Studying its interaction with enzymes can provide insights into enzyme mechanisms and aid in the development of new therapeutic agents .

Environmental Applications: Pollution Monitoring

The environmental fate of 2-Amino-5-fluoro-4-picoline can be studied to monitor pollution and understand the compound’s behavior in the environment. Its detection and quantification in soil or water samples can be crucial for environmental risk assessments .

Medicinal Chemistry: Lead Compound Optimization

In medicinal chemistry, 2-Amino-5-fluoro-4-picoline is often used in the optimization of lead compounds. Its incorporation into a lead structure can improve pharmacokinetic properties and increase the likelihood of success in the drug development process .

Mecanismo De Acción

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.28 , which could influence its distribution within the body. More detailed studies would be needed to fully understand its pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Amino-5-fluoro-4-picoline, it is recommended to be stored in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect its stability. The compound’s efficacy could also be influenced by various biological factors, such as the presence of other compounds or the physiological state of the organism.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302-H315-H319-H332-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

5-fluoro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMOPXJNMQWPLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622206 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoro-4-picoline | |

CAS RN |

301222-66-2 | |

| Record name | 5-Fluoro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)